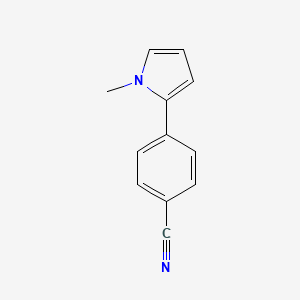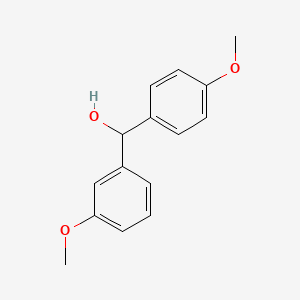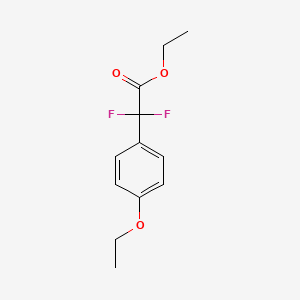
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of benzenemethanol, characterized by the presence of a bromine atom, a methyl group, and an isopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol typically involves the bromination of alpha-methyl-alpha-(1-methylethyl)benzenemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O), resulting in the formation of a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino (-NH2) or hydroxyl (-OH) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of amino or hydroxyl-substituted derivatives.
科学的研究の応用
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol involves its interaction with molecular targets and pathways within biological systems. The bromine atom and hydroxyl group play key roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
類似化合物との比較
Similar Compounds
Alpha-methyl-alpha-(1-methylethyl)benzenemethanol: Lacks the bromine atom, resulting in different reactivity and properties.
3-Chloro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
3-Iodo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol:
Uniqueness
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro and iodo counterparts. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions.
特性
CAS番号 |
28114-99-0 |
|---|---|
分子式 |
C11H15BrO |
分子量 |
243.14 g/mol |
IUPAC名 |
2-(3-bromophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
InChIキー |
PURFICPGFAHPPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C1=CC(=CC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)
![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)
![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)

![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)

